Product packaging for 5-Bromo-6-chloropicolinic acid(Cat. No.:CAS No. 959958-25-9)

5-Bromo-6-chloropicolinic acid

Cat. No.: B1521971
CAS No.: 959958-25-9
M. Wt: 236.45 g/mol
InChI Key: SEBJRHGSFJEWFZ-UHFFFAOYSA-N
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Description

5-Bromo-6-chloropicolinic acid, with the chemical formula C₆H₃BrClNO₂, is a halogenated derivative of picolinic acid. cymitquimica.com It is a solid compound at room temperature and possesses a molecular weight of approximately 236.45 g/mol . cymitquimica.comfluorochem.co.uk The structure consists of a pyridine (B92270) ring substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and a carboxylic acid group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 959958-25-9 fluorochem.co.ukaccelachem.com
Molecular Formula C₆H₃BrClNO₂ cymitquimica.comfluorochem.co.ukaccelachem.com
Molecular Weight 236.45 g/mol cymitquimica.comfluorochem.co.uksigmaaldrich.com
Physical Form Solid cymitquimica.comfluorochem.co.uk
Purity Typically ≥95% accelachem.comlookchem.com
InChI Key SEBJRHGSFJEWFZ-UHFFFAOYSA-N cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrClNO2 B1521971 5-Bromo-6-chloropicolinic acid CAS No. 959958-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBJRHGSFJEWFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659676
Record name 5-Bromo-6-chloropyridine-2-carboxylic acid
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959958-25-9
Record name 5-Bromo-6-chloro-2-pyridinecarboxylic acid
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Record name 5-Bromo-6-chloropyridine-2-carboxylic acid
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Record name 5-Bromo-6-chloropicolinic acid
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Synthetic Methodologies and Reaction Pathways of 5 Bromo 6 Chloropicolinic Acid

Advanced Synthetic Routes to 5-Bromo-6-chloropicolinic Acid

Modern synthetic organic chemistry offers a toolkit of reactions that can be adapted for the construction of complex heterocyclic molecules like this compound. These routes often begin with simpler pyridine (B92270) derivatives and build complexity through sequential, highly controlled reaction steps.

Direct halogenation of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which makes it less reactive toward electrophilic aromatic substitution compared to benzene (B151609). chemrxiv.org Such reactions typically require harsh conditions, such as high temperatures and the use of strong Lewis acids, which can lead to a lack of selectivity and decomposition of the starting material. chemrxiv.org

Achieving a specific di-halogenation pattern, such as in this compound, through direct halogenation of picolinic acid itself is synthetically complex. The directing effects of the carboxylic acid group and the pyridine nitrogen atom must be carefully considered. Generally, electrophilic substitution on a pyridine ring is directed to the 3- and 5-positions. Therefore, a stepwise approach is often preferred, where halogens are introduced sequentially onto a pre-functionalized pyridine ring to ensure regiochemical control. chemrxiv.orgresearchgate.net

Palladium-catalyzed carbonylation represents a powerful method for introducing a carboxylic acid or ester group onto an aromatic ring. nih.govresearchgate.net This approach is particularly useful for synthesizing pyridine carboxylic acid esters from corresponding halopyridine precursors. mdpi.com In a hypothetical synthesis of this compound, this reaction would likely involve a tri-substituted pyridine, such as a 2,5-dibromo-6-chloropyridine or a 2,6-dichloro-5-bromopyridine.

The reaction typically involves treating the halopyridine with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and an alcohol (to form the ester directly). rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. The ester product can then be hydrolyzed to the final carboxylic acid. This method avoids the direct oxidation of sensitive substrates and offers a reliable route to the picolinic acid moiety. researchgate.net

Table 1: General Conditions for Palladium-Catalyzed Carbonylation

ComponentExample
Starting MaterialAryl or heteroaryl halide (e.g., 2,5-dibromo-6-chloropyridine)
CatalystPalladium(II) acetate, Tetrakis(triphenylphosphine)palladium(0)
LigandTriphenylphosphine (PPh3), Tri(tert-butyl)phosphine (P(tBu)3)
Carbon Monoxide SourceCO gas (typically at elevated pressure)
Nucleophile/SolventAn alcohol (e.g., methanol, ethanol) to form the ester
BaseA non-nucleophilic base (e.g., triethylamine, DIPEA)

A common and effective strategy for the synthesis of pyridine carboxylic acids involves the oxidation of an alkyl group, typically a methyl group, at the desired position on the pyridine ring. google.com For the synthesis of this compound, a key precursor would be 5-Bromo-6-chloro-2-methylpyridine. This intermediate can be subjected to strong oxidizing agents to convert the methyl group into a carboxylic acid.

A well-documented analogous reaction is the preparation of 3-bromo-2-chloro-5-pyridine carboxylic acid from 3-bromo-2-chloro-5-methylpyridine (B108326) using potassium permanganate (B83412) (KMnO4) in water under reflux. ambeed.com This method demonstrates the feasibility of oxidizing a methyl group on a dihalopyridine ring without significantly affecting the halogen substituents. ambeed.com Other oxidizing systems, such as nitric acid, can also be employed for the oxidation of alkylpyridines. googleapis.com

Table 2: Example of Oxidation of a Halogenated Methylpyridine

ParameterDetails
Starting Material3-Bromo-2-chloro-5-methylpyridine ambeed.com
Oxidizing AgentPotassium permanganate (KMnO4) ambeed.com
SolventWater ambeed.com
ConditionsHeated under reflux for several hours ambeed.com
Product3-Bromo-2-chloro-5-pyridine carboxylic acid ambeed.com

Decarboxylative halogenation, also known as the Hunsdiecker reaction and its modern variants, is a method for converting carboxylic acids into organic halides. acs.org While this reaction would not be used to synthesize the final picolinic acid product, it is a valuable tool for preparing the necessary halogenated pyridine precursors. princeton.edu For example, a pyridine-2,5-dicarboxylic acid could potentially undergo selective mono-decarboxylative halogenation to install a halogen at the 5-position.

Modern methods often utilize catalysts, such as copper or silver salts, to facilitate the transformation under milder conditions. princeton.edu This strategy allows for the installation of bromo, chloro, or iodo groups by replacing a carboxylic acid function, providing a complementary route to access specific halogenation patterns that may be difficult to achieve through direct electrophilic substitution. acs.orgprinceton.edu

Precursor Chemistry and Intermediate Transformations in this compound Synthesis

The synthesis of highly substituted pyridines often relies on the careful selection and manipulation of precursor molecules. The chemistry of these intermediates, particularly their reactivity and the transformations they can undergo, is fundamental to constructing the target molecule.

Dihalopyridines are versatile and common starting materials in the synthesis of more complex pyridine derivatives. A plausible route to this compound could start from a commercially available dihalopyridine, which is then elaborated through a series of functional group interconversions.

One relevant patented method describes the synthesis of 3-bromo-6-chloropyridyl-2-formic acid (a picolinic acid derivative) starting from 3-bromo-6-chloropyridine. google.com This multi-step process illustrates a typical synthetic logic:

N-Oxidation : The pyridine nitrogen is first oxidized to form the N-oxide. This activates the C2 position for subsequent nucleophilic attack.

Cyanation : The N-oxide is then treated with a cyanide source, such as trimethylsilyl (B98337) cyanide, to introduce a cyano (nitrile) group at the 2-position.

Hydrolysis : Finally, the nitrile group is hydrolyzed under acidic conditions (e.g., using sulfuric acid) to yield the desired carboxylic acid. google.com

This sequence provides a controlled method for introducing the C2-carboxylic acid group onto a pre-halogenated pyridine ring. google.com

Table 3: Synthetic Pathway from a Dihalopyridine Precursor

StepReactionReagentsIntermediate/Product
1N-OxidationUrea peroxide, Trifluoroacetic anhydride (B1165640) google.com3-Bromo-6-chloropyridine N-oxide google.com
2CyanationTrimethylsilyl cyanide (TMSCN), Triethylamine google.com3-Bromo-6-chloropyridine-2-carbonitrile google.com
3HydrolysisSulfuric acid (H2SO4) google.com3-Bromo-6-chloropyridine-2-carboxylic acid google.com

Conversion of Substituted Halopyridines to Carboxylic Acid Derivatives

The synthesis of picolinic acid derivatives frequently begins with a pyridine ring that is already substituted with halogen atoms. These halogens influence the reactivity of the ring and can serve as leaving groups or directing groups for subsequent reactions. A common pathway involves the conversion of a methyl or other functional group at the C2 position of the pyridine ring into a carboxylic acid.

One established route to a structurally related isomer, 3-bromo-6-chloropyridine-2-carboxylic acid, starts with 3-bromo-6-chloropyridine. google.com This process involves an initial oxidation reaction, followed by the introduction of a cyano group, which is then hydrolyzed to the final carboxylic acid. google.com This general approach, starting with a di-substituted halopyridine and building the carboxylic acid functionality, is a cornerstone in the synthesis of such compounds. The selection of the starting halopyridine is crucial as the existing substituents dictate the regiochemistry of the subsequent transformations. For instance, the synthesis of other substituted picolinic acids often starts from dichlorinated or difluorinated pyridine carboxylates, where one of the halogens is selectively replaced or used to direct further functionalization. nih.gov

The conversion process can be summarized in the following table, illustrating a general pathway for converting a halopyridine to a picolinic acid derivative.

Table 1: Generalized Conversion of Halopyridines to Picolinic Acid Derivatives

Starting MaterialKey Transformation StepsIntermediate TypeFinal Product Type
Di-substituted Halopyridine (e.g., 3-Bromo-6-chloropyridine)1. Oxidation (N-oxide formation) 2. Cyanation (Introduction of -CN group) 3. HydrolysisCyanopyridine (Nitrile)Halogenated Picolinic Acid
Substituted Dichloropyridine Carboxylate (e.g., Methyl 2,6-dichloropyridine-3-carboxylate)1. Regioselective nucleophilic substitution of one chlorine 2. Further functionalization 3. Hydrolysis of the esterMonosubstituted Chloropyridine EsterSubstituted Picolinic Acid

Role of Nitrile Intermediates in the Synthesis Pathway

Nitrile intermediates, specifically cyanopyridines, play a pivotal role in the synthesis of this compound and its analogs. The cyano group (-C≡N) is a versatile functional group that serves as a direct precursor to the carboxylic acid moiety (-COOH) through hydrolysis. google.comgoogle.com This two-step approach of cyanation followed by hydrolysis is often more efficient and controllable than direct carboxylation of the pyridine ring.

In a documented synthesis for an isomer, 3-bromo-6-chloropyridine is first converted to 3-bromo-6-chloropyridine oxynitride. This intermediate then reacts with a cyanating agent, such as trimethylsilyl cyanide, to introduce the nitrile group at the C2 position, yielding 3-bromo-6-chloropyridyl-2-cyanide. google.com The final and critical step is the hydrolysis of this nitrile intermediate. This is typically achieved by heating the compound in a strong acid, such as sulfuric acid, which converts the cyano group into a carboxylic acid, yielding the target picolinic acid. google.com

The hydrolysis step is robust and generally high-yielding. For example, the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid is a key step in the preparation of related compounds and can be achieved directly or via a nicotinamide (B372718) intermediate. google.com The use of nitrile intermediates provides a reliable method for installing the carboxylic acid group required in the final product.

Table 2: Nitrile Intermediate Hydrolysis in Picolinic Acid Synthesis

Nitrile IntermediateHydrolysis ConditionsProductReference
3-Bromo-6-chloropyridyl-2-cyanideSulfuric acid (H₂SO₄), heating at 180°C3-Bromo-6-chloropyridyl-2-formic acid google.com
2,6-Dichloro-3-cyano-5-fluoropyridineMineral acid (e.g., HCl), heating2,6-Dichloro-5-fluoronicotinic acid google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com These principles are increasingly being applied to the synthesis of complex molecules like this compound to improve safety, reduce environmental impact, and enhance efficiency.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize the production of by-products. youtube.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. sphinxsai.com

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. atiner.gr

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or using safer alternatives, such as water. acs.org

Catalysis: Using catalytic reagents in small amounts over stoichiometric reagents. nih.gov

In the context of synthesizing this compound, a significant green improvement involves replacing highly toxic reagents. Older methods for introducing a nitrile group often employed hypertoxic materials like sodium cyanide, which generates hazardous waste and poses significant safety risks. google.com Modern syntheses utilize safer cyanating agents like trimethylsilyl cyanide, which is less hazardous. google.com

Furthermore, the development of catalytic systems for pyridine synthesis aligns with green principles. The use of recoverable magnetic nanoparticle catalysts in multicomponent reactions (MCRs) for pyridine synthesis offers advantages in terms of catalyst recycling and reducing waste. nih.gov Another sustainable approach involves performing reactions in aqueous media, facilitated by surfactants, which can replace volatile organic compounds (VOCs) as solvents. acs.org While not yet specifically documented for this compound, these advanced, greener methodologies represent the future direction for the synthesis of pyridine derivatives.

Table 3: Application of Green Chemistry Principles to Halogenated Picolinic Acid Synthesis

Green Chemistry PrincipleTraditional ApproachGreener Alternative/Improvement
Less Hazardous SynthesisUse of hypertoxic sodium cyanide for cyanation. google.comUse of safer cyanating agents like trimethylsilyl cyanide. google.com
Safer SolventsUse of chlorinated solvents (e.g., chloroform). google.comEmploying aqueous micellar conditions for related C-N coupling reactions. acs.org
CatalysisStoichiometric reagents for transformations.Use of recoverable magnetic nanocatalysts or copper catalysts for efficient synthesis of pyridine derivatives. acs.orgnih.gov
Waste PreventionMulti-step synthesis with purification at each stage, generating significant solvent and solid waste.Developing one-pot or multicomponent reactions (MCRs) to reduce intermediate workups and waste streams. nih.gov

Chemical Reactivity and Derivatization of 5 Bromo 6 Chloropicolinic Acid

Exploration of Reaction Mechanisms in the Functionalization of 5-Bromo-6-chloropicolinic Acid

The functionalization of this compound proceeds through several well-established reaction mechanisms. Transformations of the carboxylic acid group, such as esterification and amidation, typically involve the initial activation of the carboxyl group. A common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with nucleophiles like alcohols or amines.

Reactions involving the pyridine (B92270) ring itself are dominated by two main pathways. Firstly, the electron-deficient nature of the ring, enhanced by the halogen substituents, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org In this mechanism, a nucleophile attacks one of the carbon atoms bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the halide is expelled. libretexts.orglibretexts.org Secondly, the carbon-halogen bonds, particularly the carbon-bromine bond, serve as handles for transition metal-catalyzed cross-coupling reactions. eie.gr These reactions, such as the Suzuki-Miyaura coupling, involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. libretexts.org

Synthesis and Characterization of Esters and Amides of this compound

The carboxylic acid moiety of this compound is a prime site for derivatization into esters and amides. These reactions are fundamental in modifying the compound's physical and chemical properties.

A general and effective method for synthesizing these derivatives begins with the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂). uark.eduuark.edu The resulting 5-bromo-6-chloropicolinoyl chloride is a highly reactive intermediate that is not usually isolated but is immediately treated with an appropriate alcohol or amine to yield the desired ester or amide. uark.edunih.gov

The synthesis of substituted phenyl esters of picolinic acid derivatives has been reported as a straightforward two-step process. uark.eduuark.edu The initial step involves the formation of the acid chloride by refluxing the parent acid with thionyl chloride. The excess thionyl chloride is then removed under reduced pressure, and the crude acid chloride is reacted directly with a substituted phenol (B47542) in the presence of a base, such as sodium hydroxide (B78521) solution, to produce the target ester. uark.eduuark.edu This method has been used to prepare a series of N-Phenyl-dihalo-nicotinates, and the methodology is directly applicable to the picolinic acid isomer. uark.edu

Table 1: Synthesis of Substituted Phenyl Esters of Dihalopyridine Carboxylic Acids Data derived from the synthesis of analogous 5-Bromo-6-chloronicotinates. uark.edu

Substituent on PhenolProduct NameOverall Yield (%)Melting Point (°C)
4-Chloro4-Chlorophenyl 5-bromo-6-chloropicolinate81101-102
3-Chloro3-Chlorophenyl 5-bromo-6-chloropicolinate80117-118
2-Chloro2-Chlorophenyl 5-bromo-6-chloropicolinate7588-89
4-Nitro4-Nitrophenyl 5-bromo-6-chloropicolinate85145-146
3-Nitro3-Nitrophenyl 5-bromo-6-chloropicolinate78142-143

Beyond phenyl esters, other esters such as methyl or ethyl esters can be synthesized. Methyl 5-bromo-6-chloropicolinate is a known derivative. nih.gov These are typically formed by reacting the acid chloride with the corresponding simple alcohol (methanol or ethanol). Alternatively, direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic conditions, though this method can be less efficient for electron-deficient substrates.

Amidation reactions follow a similar pathway. The reaction of 5-bromo-6-chloropicolinoyl chloride with primary or secondary amines yields the corresponding N-substituted amides. This reaction is generally rapid and high-yielding. Modern synthetic methods also allow for the direct coupling of the carboxylic acid with amines using various coupling reagents, which avoids the need to first prepare the acid chloride. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway uncommon for typical benzene (B151609) derivatives unless they are activated with strong electron-withdrawing groups. libretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the ring to form a negatively charged Meisenheimer intermediate, which is stabilized by resonance. libretexts.org Subsequent elimination of a halide ion restores the aromaticity of the ring. libretexts.org

In this compound, both the C5 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group. The negative charge of the Meisenheimer complex can be delocalized onto the electronegative atoms of these groups, stabilizing the intermediate. libretexts.org The regioselectivity of the substitution—whether the bromine at C5 or the chlorine at C6 is replaced—depends on several factors, including the nature of the nucleophile, the reaction conditions, and the relative stability of the carbon-halogen bonds. The position ortho to the ring nitrogen (C6) is often particularly activated, though the relative leaving group ability of bromide versus chloride also plays a crucial role.

Metal-Mediated Cross-Coupling Reactions Involving this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsciengine.com this compound is an excellent substrate for these reactions due to its two carbon-halogen bonds, which can participate in catalytic cycles with metals like palladium. eie.gr

These reactions enable the introduction of a wide variety of substituents, such as alkyl, alkenyl, and aryl groups, onto the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds often allows for selective, stepwise functionalization of the molecule.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. wikipedia.orgharvard.edu This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.orgyonedalabs.com A key aspect of the Suzuki reaction is the relative reactivity of different halides, which generally follows the order: I > Br > OTf >> Cl. libretexts.org

This reactivity trend has significant implications for the functionalization of this compound. The carbon-bromine bond at the C5 position is substantially more reactive towards the oxidative addition step in the palladium catalytic cycle than the carbon-chlorine bond at the C6 position. libretexts.orgorganic-chemistry.org Consequently, Suzuki-Miyaura coupling reactions on this substrate can be performed with high selectivity, allowing for the substitution of the bromine atom while leaving the chlorine atom untouched. This selective reactivity makes this compound a valuable building block for the synthesis of more complex, selectively functionalized pyridine derivatives.

Table 2: Regioselective Suzuki-Miyaura Coupling of this compound

Reactant 1Reactant 2Catalyst/ConditionsMajor Product
This compoundArylboronic acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)5-Aryl-6-chloropicolinic acid
This compoundVinylboronic acid (R-CH=CH-B(OH)₂)Pd Catalyst, Base5-(Alkenyl)-6-chloropicolinic acid

Other Cross-Coupling Strategies

Beyond the more common Suzuki, Heck, and Sonogashira reactions, the bromine and chlorine atoms on the picolinic acid ring can participate in a range of other cross-coupling strategies. These alternative methods provide access to a diverse array of functionalized derivatives.

One such strategy is the Ullmann coupling reaction , which is a well-established method for forming carbon-carbon and carbon-heteroatom bonds, typically using a copper catalyst. nih.gov While direct examples involving this compound are not extensively documented in publicly available literature, the principles of the Ullmann reaction are applicable. For instance, the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst can lead to the formation of N-aryl, O-aryl, and S-aryl products, respectively. nih.govorganic-chemistry.org In the context of this compound, this could involve the coupling of the bromo- or chloro-substituent with various nucleophiles. The choice of reaction conditions, including the copper source, ligand, base, and solvent, is crucial for achieving high yields and selectivity. researchgate.net

Another powerful cross-coupling method is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating carbon-carbon bonds. organic-chemistry.org For a molecule like this compound, a Kumada coupling could be envisioned to introduce alkyl, vinyl, or aryl groups at the 5- or 6-position by reacting it with the corresponding Grignard reagent. The reactivity of the two halogen atoms can be different, potentially allowing for selective coupling at one site over the other.

Furthermore, the synthesis of bipyridine derivatives from halogenated pyridines is a well-explored area that showcases the utility of various cross-coupling reactions. mdpi.compreprints.orgresearchgate.net Stille and Negishi couplings, for example, are employed to synthesize bipyridines by coupling a bromopyridine with an organotin or organozinc reagent, respectively. mdpi.com These methodologies could be adapted to synthesize novel bipyridine structures starting from this compound, which could then serve as ligands for metal complexes.

A summary of potential cross-coupling partners for these reactions is presented in the interactive table below.

Cross-Coupling ReactionReagent TypePotential ProductCatalyst
Ullmann CouplingAmines, Alcohols, ThiolsN-Aryl, O-Aryl, S-Aryl derivativesCopper
Kumada CouplingGrignard Reagents (R-MgX)Alkyl, Vinyl, Aryl substituted derivativesNickel or Palladium
Stille CouplingOrganostannanes (R-SnR'3)Aryl or Vinyl substituted derivativesPalladium
Negishi CouplingOrganozinc Reagents (R-ZnX)Aryl or Vinyl substituted derivativesPalladium or Nickel

Chelation Chemistry and Metal Ion Complexation with this compound Derivatives

The derivatives of this compound, particularly those where the halogen atoms have been replaced by other functional groups, are expected to exhibit interesting chelation properties. The picolinic acid moiety itself is a well-known bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. researchgate.net

The introduction of substituents at the 5- and 6-positions can significantly influence the coordination chemistry of the resulting picolinic acid derivative. For example, if the bromine or chlorine atom is substituted with an amino group, the resulting aminopicolinic acid derivative can act as a tridentate ligand, coordinating to a metal center through the pyridine nitrogen, the carboxylate oxygen, and the amino nitrogen. This can lead to the formation of stable, well-defined metal complexes with specific geometries.

The nature of the substituent at the 5- and 6-positions will affect the electronic properties of the pyridine ring and, consequently, the strength of the metal-ligand bonds. Electron-donating groups would be expected to increase the electron density on the nitrogen atom, potentially leading to stronger coordination to metal ions. Conversely, electron-withdrawing groups might weaken the coordination.

While specific studies on the metal ion complexation of derivatives of this compound are not widely reported, the vast body of research on the coordination chemistry of substituted picolinic acids provides a strong basis for predicting their behavior. mdpi.com The table below illustrates the potential coordination modes of some hypothetical derivatives.

Derivative of this compoundPotential Coordination ModeDonor Atoms
5-Amino-6-chloropicolinic acidTridentateN(pyridine), O(carboxylate), N(amino)
6-Hydroxy-5-bromopicolinic acidBidentate or TridentateN(pyridine), O(carboxylate), O(hydroxyl)
5,6-Diaminopicolinic acidTridentateN(pyridine), O(carboxylate), N(amino)

The study of such metal complexes is of interest due to their potential applications in areas such as catalysis, materials science, and medicinal chemistry. The specific stereochemistry and electronic properties of the complexes will be determined by the nature of the metal ion and the substituents on the picolinic acid ligand.

Spectroscopic and Structural Characterization of 5 Bromo 6 Chloropicolinic Acid and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the identity and elucidating the structural features of newly synthesized or isolated picolinic acid derivatives. Each technique offers unique information about the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of picolinic acid derivatives. researchgate.net Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, influenced by the electronic effects of substituents like halogens and the carboxylic acid group.

For 5-bromo-6-chloropicolinic acid, the pyridine (B92270) ring contains two aromatic protons. Their expected chemical shifts in the ¹H NMR spectrum are governed by the electron-withdrawing nature of the nitrogen atom, the carboxylic acid group, and the two halogen atoms. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). Similarly, H-4 would appear as a doublet, coupled to H-3. The significant deshielding from the adjacent bromine atom at position 5 and chlorine atom at position 6 would shift these signals downfield compared to unsubstituted picolinic acid. chemicalbook.commdpi.com

The ¹³C NMR spectrum would show six distinct signals for the pyridine ring carbons and one for the carboxyl carbon. The carbons directly bonded to the electronegative nitrogen (C-2, C-6), chlorine (C-6), and bromine (C-5) atoms are expected to be significantly deshielded and appear at higher chemical shifts. researchgate.net The precise assignment can be confirmed using two-dimensional NMR techniques. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Nucleus Position Predicted Chemical Shift (ppm) Notes
¹HH-38.0 - 8.3Doublet, deshielded by adjacent carboxyl group and ring nitrogen.
¹HH-47.8 - 8.1Doublet, influenced by adjacent bromine atom.
¹³CC-2148 - 152Attached to nitrogen and carboxylic acid.
¹³CC-3140 - 144Influenced by adjacent C-2 and C-4.
¹³CC-4128 - 132Attached to hydrogen.
¹³CC-5120 - 125Attached to bromine.
¹³CC-6152 - 156Attached to nitrogen and chlorine.
¹³C-COOH163 - 167Carboxylic acid carbon.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. elixirpublishers.com For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the carboxylic acid and the substituted pyridine ring.

Key expected vibrations include a broad O-H stretching band from the carboxylic acid dimer, typically found in the 2500–3300 cm⁻¹ region. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band, generally between 1690 and 1750 cm⁻¹. nih.gov The pyridine ring itself exhibits a series of characteristic C=C and C=N stretching vibrations in the 1400–1625 cm⁻¹ region. elixirpublishers.com The presence of the halogen substituents is indicated by C-Cl and C-Br stretching absorptions, which appear in the lower frequency "fingerprint" region of the spectrum, typically between 550 and 850 cm⁻¹ for C-Cl and even lower for C-Br. elixirpublishers.com

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretchCarboxylic Acid2500 - 3300Broad, Strong
C=O stretchCarboxylic Acid1690 - 1750Strong
C=C / C=N stretchesPyridine Ring1400 - 1625Medium to Strong
C-H in-plane bendAromatic Ring1000 - 1300Medium
C-Cl stretchChloro-substituent700 - 850Medium to Strong
C-Br stretchBromo-substituent550 - 650Medium

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. miamioh.edu For this compound (C₆H₃BrClNO₂), the calculated monoisotopic mass is 234.90357 Da. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the natural abundance of bromine (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). chemguide.co.uklibretexts.org This results in a characteristic cluster of peaks for the molecular ion (M⁺). The base peak is the M⁺ ion containing ⁷⁹Br and ³⁵Cl. A prominent M+2 peak, arising from ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl, will be observed with a high relative intensity. A smaller M+4 peak, from the ion containing ⁸¹Br and ³⁷Cl, will also be present. chemguide.co.uklibretexts.org

Common fragmentation pathways for picolinic acids involve the initial loss of radicals or neutral molecules from the parent ion. For this compound, characteristic fragmentation would include the loss of the carboxyl group (•COOH, 45 Da) or hydroxyl radical (•OH, 17 Da). libretexts.org Subsequent fragmentation could involve the loss of the halogen atoms (•Br or •Cl) or carbon monoxide (CO). miamioh.edulibretexts.org

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z (for ⁷⁹Br, ³⁵Cl) Isotopic Pattern
[M]⁺Molecular Ion235Complex M, M+2, M+4 pattern
[M-OH]⁺Loss of hydroxyl radical218Retains Br and Cl pattern
[M-COOH]⁺Loss of carboxyl radical190Retains Br and Cl pattern
[M-Cl]⁺Loss of chlorine radical200Shows only Br pattern (M', M'+2)
[M-Br]⁺Loss of bromine radical156Shows only Cl pattern (M', M'+2)

X-ray Crystallography Studies of Picolinic Acid Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise atomic coordinates, bond lengths, and bond angles. nih.gov While the specific crystal structure of this compound is not publicly available, analysis of closely related picolinic acid derivatives provides significant insight into its likely solid-state conformation and packing. researchgate.net

Picolinic acid and its derivatives commonly exhibit extensive intermolecular interactions that dictate their crystal packing. acs.org The most prominent interaction is typically strong hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This interaction often leads to the formation of centrosymmetric dimers, a common structural motif for carboxylic acids. iucr.orgiucr.org

The primary source of conformational flexibility in picolinic acid derivatives is the rotation around the C2-C(carboxyl) single bond, which determines the orientation of the carboxylic acid group relative to the pyridine ring. In many crystal structures, the carboxyl group is found to be nearly co-planar with the aromatic ring to maximize conjugation. researchgate.net

The nature and position of substituents have a profound effect on the solid-state structure. Bulky substituents, such as bromine and chlorine at the 5- and 6-positions, can introduce steric hindrance that influences both the preferred conformation of the carboxylic acid group and the efficiency of crystal packing. These steric effects, combined with the electronic changes and potential for halogen bonding, can lead to different packing motifs and crystal symmetries compared to the parent picolinic acid molecule. mdpi.comresearchgate.net The interplay between hydrogen bonding, π-stacking, and halogen bonding ultimately determines the final, most stable three-dimensional arrangement in the crystal.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling serve as powerful tools in modern chemical research, offering deep insights into the structural, electronic, and interactive properties of molecules. For this compound, these in silico techniques provide a theoretical framework to understand its behavior at a molecular level, complementing experimental data. These computational approaches are particularly valuable for predicting molecular properties and guiding the design of new functional molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. youtube.com By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structure, vibrational frequencies, and electronic characteristics such as molecular orbitals.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the electronegative bromine, chlorine, and oxygen atoms would be expected to create regions of negative electrostatic potential, while the hydrogen atoms and parts of the pyridine ring would exhibit positive potential. This information is crucial for understanding intermolecular interactions.

Illustrative Data Table of Calculated Electronic Properties for a Substituted Picolinic Acid Analog (Hypothetical Data)

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from DFT calculations for a molecule structurally similar to this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and materials science for understanding and predicting how a molecule like this compound might interact with a biological target or another chemical species. ijcce.ac.ir

In a typical molecular docking simulation, the three-dimensional structure of this compound would be placed into the binding site of a target protein. An algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each. nih.gov This score is an estimation of the binding affinity, with lower scores generally indicating a more favorable interaction. ijcce.ac.ir

Illustrative Data Table of Molecular Docking Results for a Picolinic Acid Derivative with a Target Protein (Hypothetical Data)

ParameterValue
Binding Affinity (Docking Score)-7.5 kcal/mol
Number of Hydrogen Bonds3
Interacting Amino Acid ResiduesArg120, Ser245, Tyr300
Type of InteractionsHydrogen bonding, Hydrophobic interactions

Note: This table presents hypothetical data to exemplify the output of a molecular docking simulation for a compound analogous to this compound.

Pharmacological and Biological Research Applications of 5 Bromo 6 Chloropicolinic Acid Derivatives

Investigation of Biological Activities of Picolinic Acid Scaffolds

The inherent biological activity of picolinic acid, a catabolite of the amino acid tryptophan, has prompted extensive research into its derivatives. wikipedia.org These derivatives have demonstrated a wide range of effects, including anticancer, antileishmanial, and antimicrobial activities. The functionalization of the picolinic acid core, particularly with halogen substituents, has been a key strategy in modulating potency and selectivity.

Anticancer Activity and Apoptosis Induction Mechanisms

Picolinic acid and its related compounds have been identified as potent inducers of apoptosis in various human cancer cell lines. nih.govnih.gov Research has shown that derivatives of the picolinic acid scaffold can exert significant antitumor effects through various mechanisms.

One study synthesized a novel series of picolinic acid derivatives and evaluated their anticancer activity against human non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines. pensoft.netresearchgate.net A lead compound from this series demonstrated selective cytotoxicity against A549 cells, with an IC50 value of 99.93 µM, while showing no effect on MCF-7 or normal cells. pensoft.netresearchgate.net The mechanism of cell death was identified as apoptosis, confirmed by the observation of fragmented nuclei and the activation of caspases 3, 4, and 9. pensoft.netresearchgate.net This apoptotic pathway was linked to endoplasmic reticulum (ER) stress, indicating a mechanism of action that could potentially overcome chemoresistance associated with other pathways. pensoft.netresearchgate.net

Further studies have reinforced the apoptosis-inducing capabilities of the picolinic acid structure. Picolinic acid itself was found to strongly induce apoptosis in human acute myelomonocytic leukemia (HL-60) cells, with effects starting within four hours of treatment. nih.gov This activity was also observed in human chronic myelogenous leukemia (K562) and human cervical carcinoma (HeLa) cells, but not in quiescent normal human lymphocytes, suggesting a degree of selectivity for cancer cells. nih.gov The process was dependent on caspases, as a wide-spectrum caspase inhibitor completely blocked the induced DNA fragmentation. nih.gov

While direct studies on 5-bromo-6-chloropicolinic acid are not widely available, research on related halogenated scaffolds, such as 6-bromoquinazolines, has shown that the presence of a halogen atom can significantly enhance anticancer effects. nih.govnih.gov For instance, a series of 6-bromoquinazoline (B49647) derivatives exhibited potent cytotoxic activity against MCF-7 and SW480 cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range (0.53-1.95 µM), stronger than the standard drug cisplatin. nih.gov These findings underscore the importance of halogenation in designing potent anticancer agents based on heterocyclic scaffolds.

Table 1: Cytotoxic Activity of Picolinic Acid and Related Halogenated Derivatives
CompoundCell LineActivity (IC50)Reference
Picolinic Acid Derivative 5 A549 (Lung Cancer)99.93 µM pensoft.netresearchgate.net
6-Bromoquinazoline Derivative 5b MCF-7 (Breast Cancer)0.53 µM nih.gov
6-Bromoquinazoline Derivative 5b SW480 (Colon Cancer)1.95 µM nih.gov
6-Bromo-4(3H)-one Derivative 8a MCF-7 (Breast Cancer)15.85 µM nih.gov
6-Bromo-4(3H)-one Derivative 8a SW480 (Colon Cancer)17.85 µM nih.gov

Antileishmanial Activity and Metal Cation Sequestration

Picolinic acid is a well-established bidentate chelating agent, capable of binding to metal ions like chromium, zinc, manganese, copper, and iron through its pyridine (B92270) nitrogen and carboxylate oxygen atoms. wikipedia.org This ability to sequester metal cations is crucial for many biological processes and can be exploited for therapeutic purposes. The chelation of essential metal ions can disrupt metalloenzyme function in pathogens, forming a basis for antimicrobial and antiparasitic activity. Studies have shown that picolinic acid can influence the transport of divalent metal ions across lipid membranes, an unselective chelating property that can alter the availability of these ions. nih.gov

The development of drugs for leishmaniasis, a parasitic disease, has involved exploring heterocyclic scaffolds like quinolines, which are structurally related to picolinic acid. nih.govmdpi.com Research on synthetic 2-arylquinoline analogs has demonstrated their potential as antileishmanial agents against Leishmania (V.) panamensis. nih.gov Similarly, novel 3-substituted quinolines have shown potent activity against Leishmania chagasi. nih.gov The structure-activity relationship studies in these quinoline (B57606) derivatives revealed that specific substitutions are critical for their antiparasitic effect. For example, replacing a chlorine atom with a hydroxyl group on the quinoline ring led to a 19-fold increase in antileishmanial activity, highlighting that modifications analogous to the substitutions on this compound can dramatically impact biological efficacy. nih.gov Although direct testing of this compound derivatives against Leishmania is not documented in the available literature, the proven activity of related halogenated heterocyclic compounds suggests this would be a viable area for future investigation.

Antimicrobial Activity and Structure-Activity Relationships

The search for new antibiotics to combat rising antimicrobial resistance is a global health priority. Picolinic acid derivatives, specifically picolinamides, have emerged as a promising class of antibacterials. nih.gov A key aspect of their development is understanding the structure-activity relationship (SAR), which explains how the chemical structure of a molecule influences its biological activity.

Extensive SAR studies on a series of 108 picolinamide (B142947) analogues revealed that the positioning of substituents on the pyridine ring is critical for both potency and selectivity. nih.gov One of the most significant findings was that a 2,4-substitution pattern on the picolinamide scaffold conferred exquisite selectivity for Clostridioides difficile over other bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov By simply repositioning a nitrogen atom to create a constitutional isomer, researchers achieved a 1024-fold increase in selectivity for C. difficile. nih.gov

Halogenation is another key strategy in modifying antimicrobial activity. Studies on 8-hydroxyquinoline, a related heterocyclic structure, have shown that adding halogen atoms can significantly enhance activity against Gram-negative bacteria compared to the parent compound. nih.govnih.govelsevierpure.com For instance, 7-bromo-8-hydroxyquinoline displayed high antigrowth activity against these challenging pathogens. nih.govnih.gov These findings demonstrate that the bromo- and chloro-substituents present in this compound are features known to be important for modulating antimicrobial properties in similar heterocyclic scaffolds. Metal complexes of picolinic acid have also demonstrated broad-spectrum antibacterial activity against various food-borne pathogens, indicating another mechanism through which these compounds can exert antimicrobial effects. scihub.org

Table 2: Antimicrobial Activity of Picolinamide and Halogenated Quinoline Derivatives
CompoundTarget OrganismActivity (MIC)Reference
Picolinamide 87 C. difficile0.125 µg/mL nih.gov
Picolinamide 87 MRSA128 µg/mL nih.gov
Nitroxoline (an 8-HQ derivative)Aeromonas hydrophila5.26 µM nih.govnih.gov
Cloxyquin (5-chloro-8HQ)Listeria monocytogenes5.57 µM nih.govnih.gov
Zinc Picolinate (B1231196)Bacillus subtilis0.5 mg/mL scihub.org

Role of this compound Derivatives in Drug Discovery

The structural features of this compound make it an attractive starting point or intermediate scaffold for the synthesis of more complex molecules in drug discovery. The pyridine ring is a common feature in many approved drugs, and the carboxylic acid group provides a convenient handle for chemical modification, allowing for the attachment of various functional groups to explore interactions with biological targets.

Design and Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. nih.govnih.gov The design of potent and selective kinase inhibitors is a central goal of modern medicinal chemistry. Heterocyclic systems, including those based on pyridine, are frequently used as core scaffolds for these inhibitors. nih.govsoci.org

Derivatives of picolinamide have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis. nih.gov In one study, two series of picolinamide derivatives were synthesized and evaluated, with several compounds showing potent inhibitory activity against VEGFR-2, with IC50 values as low as 27 nM, significantly more potent than the reference drug sorafenib (B1663141) (IC50 = 180 nM). nih.gov These potent compounds also demonstrated significant cell death in various resistant human cancer cell lines. nih.gov Molecular docking studies confirmed that these derivatives could effectively bind to the critical DFG motif in the kinase's active site. nih.gov While a direct synthesis from this compound was not described, its structure represents a suitable starting scaffold for creating libraries of potential kinase inhibitors for screening and optimization.

Development of Cannabinoid Receptor Agonists

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that play roles in pain, inflammation, and various central nervous system functions. nih.govnih.gov The development of selective agonists for these receptors is an active area of research. While there is no direct evidence in the reviewed literature linking picolinic acid derivatives to cannabinoid receptor activity, research into other nitrogen-containing heterocyclic scaffolds provides a template for how such molecules could be designed.

For example, a recent study described the synthesis and evaluation of a novel series of N-aryl-2-pyridone-3-carboxamide derivatives as CB2 receptor agonists. mdpi.com Pyridone is a structural relative of the pyridine core in picolinic acid. The most promising compound from this series exhibited an EC50 of 112 nM, a potency similar to endogenous cannabinoid agonists. mdpi.com This demonstrates that pyridine-based scaffolds can be successfully utilized to create potent modulators of the cannabinoid system. The development of this compound derivatives as cannabinoid receptor agonists remains an unexplored but potentially fruitful area for future drug discovery efforts.

Prodrug Strategies and Bioconjugation Techniques

There is no specific information available in the reviewed literature regarding the development of prodrugs or the use of bioconjugation techniques for derivatives of this compound.

In principle, the carboxylic acid group of this compound could be chemically modified to create prodrugs with improved properties, such as enhanced solubility or targeted delivery. Common prodrug strategies for carboxylic acids involve esterification to increase lipophilicity and cell membrane permeability. These esters can be designed to be cleaved by endogenous esterases, releasing the active parent drug at the desired site of action.

Bioconjugation involves linking a pharmacologically active molecule to another chemical moiety, such as a peptide, antibody, or polymer, to enhance its therapeutic properties. For a compound like this compound, its carboxylic acid handle could potentially be used for conjugation to targeting ligands that recognize specific receptors on cancer cells, for example. This would be a theoretical approach to increase the compound's selectivity and reduce off-target effects. However, no such bioconjugates of this compound have been described in the available scientific literature.

Agricultural and Material Science Applications of 5 Bromo 6 Chloropicolinic Acid Derivatives

Herbicidal and Fungicidal Potential of Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids represent a prominent class of compounds in the agrochemical industry, renowned for their potent herbicidal and fungicidal properties. These compounds often function by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds. The specific biological activity of these molecules can be finely tuned by altering the substituents on the pyridine ring.

The introduction of halogen atoms, such as bromine and chlorine, at specific positions on the picolinic acid backbone can significantly influence the compound's efficacy and spectrum of activity. For instance, various 6-aryl-4-aminopicolinates and their derivatives have been identified as potent herbicides with a broad spectrum of weed control. Patents have been filed for numerous picolinic acid derivatives, highlighting their importance in the development of new crop protection agents.

In the realm of fungicides, pyridine carboxamide derivatives have been a focus of research. These compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi and leading to their demise. The strategic modification of the pyridine ring and the amide moiety has led to the discovery of novel antifungal agents.

Applications in Agrochemical Development

5-Bromo-6-chloropicolinic acid is a key building block for the synthesis of novel agrochemicals. Its reactive carboxylic acid group and the halogenated pyridine ring provide multiple sites for chemical modification, enabling the creation of a library of derivatives for biological screening.

Research into novel picolinic acid-based herbicides has shown that modifications at the 6-position of the pyridine ring can lead to compounds with significant herbicidal activity. For example, the synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids has yielded compounds with potent herbicidal effects against a range of weeds. While not directly starting from this compound, these studies underscore the importance of halogenated and substituted picolinic acids in creating effective herbicides. The bromo and chloro substituents on the 5- and 6-positions of the target compound provide a strategic starting point for further chemical exploration and the development of new active ingredients.

In the development of fungicides, nicotinamide (B372718) derivatives, which can be synthesized from the corresponding nicotinic acids (isomers of picolinic acids), have shown promise. One study focused on the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives, with some compounds exhibiting excellent fungicidal activities. The presence of chloro substituents on the pyridine ring was found to be beneficial for the fungicidal activity. This suggests that derivatives of this compound could also yield potent fungicides.

The following table summarizes the herbicidal activity of some novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, demonstrating the potential of this class of compounds.

CompoundTest SpeciesApplication Rate (g/ha)Injury (%)
V-8Abutilon theophrasti30090
V-8Amaranthus retroflexus30095
V-8Chenopodium album30085
Picloram (Control)Abutilon theophrasti30080
Picloram (Control)Amaranthus retroflexus30085
Picloram (Control)Chenopodium album30080

The data indicates that derivative V-8 exhibits superior or comparable post-emergence herbicidal activity against several broadleaf weeds compared to the commercial herbicide Picloram.

Similarly, the fungicidal activity of novel carboxylic acid amides highlights the potential of this chemical class.

CompoundFungusEC50 (µg/mL)
3cPythium aphanidermatum16.75
3cRhizoctonia solani19.19
Boscalid (Control)Pythium aphanidermatum10.68
Boscalid (Control)Rhizoctonia solani14.47

Compound 3c, a novel aromatic carboxylic acid amide, displays significant fungicidal activity against Pythium aphanidermatum and Rhizoctonia solani, comparable to the commercial fungicide Boscalid.

Advanced Materials Incorporating this compound Moieties

The incorporation of halogenated pyridine structures into advanced materials is an area of scientific interest due to the unique electronic and structural properties these moieties can impart. The presence of bromine and chlorine atoms, as in this compound, can influence properties such as polymer stability, flame retardancy, and electronic behavior.

However, based on the currently available scientific literature, there is limited specific research on the direct application of this compound or its immediate derivatives in the synthesis of advanced materials like functional polymers or electronic materials. While the synthesis of various picolinic acid derivatives for applications in catalysis and materials science is an active area of research, the focus has not been specifically on this compound. The potential for using this compound as a monomer or a modifying agent in polymer chemistry remains an area for future exploration.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-6-chloropicolinic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves halogenation of picolinic acid derivatives. A common approach is the sequential introduction of bromine and chlorine at positions 5 and 6 of the pyridine ring via electrophilic substitution or transition-metal-catalyzed cross-coupling. For example:

  • Step 1 : Bromination of 6-chloropicolinic acid using N-bromosuccinimide (NBS) under acidic conditions.
  • Step 2 : Purification via recrystallization (e.g., using ethanol/water mixtures) to achieve ≥98% purity .

Q. Optimization Parameters :

VariableOptimal ConditionImpact on Yield/Purity
Temperature80–100°CHigher temps improve halogenation efficiency.
CatalystPd(OAc)₂/LigandLigand choice (e.g., PPh₃) reduces side reactions.
SolventDMF or THFPolar aprotic solvents enhance solubility.

Q. Key Data :

  • Melting Point : 162–166°C (similar to brominated analogs) .
  • Purity : Confirmed via HPLC (retention time: 8.2 min, C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodological Answer :

  • ¹H/¹³C NMR :
    • ¹H NMR (DMSO-d₆) : δ 8.65 (d, 1H, H3), 8.10 (d, 1H, H4), absence of aromatic protons confirms halogen substitution.
    • ¹³C NMR : Peaks at ~150 ppm (C=O), 125–140 ppm (halogenated carbons) .
  • Mass Spectrometry : ESI-MS m/z 236.36 [M+H]⁺ (calc. 235.45).
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity .

Q. Validation Protocol :

TechniqueCritical ParametersExpected Outcome
NMRDeuterated solventNo residual peaks from intermediates.
HPLCColumn equilibrationSingle peak ≥98% area.

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of this compound in cross-coupling reactions, and how can ligand selection influence catalytic efficiency?

Methodological Answer : The bromine and chlorine substituents enable participation in Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Reactivity : Bromine at position 5 is more reactive than chlorine in Pd-catalyzed couplings due to lower bond dissociation energy.
  • Ligand Effects : Bulky ligands (e.g., XPhos) improve selectivity for mono-substitution, while bidentate ligands (dppf) enhance turnover .

Q. Case Study :

Reaction TypeLigandYield (%)Byproduct Formation
Suzuki CouplingXPhos85<5%
Ullmann Coupling1,10-Phen7215% (dehalogenation)

Q. Recommendations :

  • Pre-activate the catalyst with ligand to avoid homocoupling.
  • Use microwave-assisted conditions (120°C, 30 min) for faster kinetics .

Q. How do researchers resolve contradictions in reported synthetic yields or physicochemical properties of this compound across different studies?

Methodological Answer : Contradictions often arise from:

  • Impurity Interference : Residual solvents (e.g., DMF) skew melting points. Validate via DSC .
  • Reaction Scalability : Pilot-scale syntheses may suffer from inefficient heat transfer, reducing yields.

Q. Resolution Strategies :

IssueDiagnostic ToolMitigation
Low YieldIn situ IR monitoringOptimize reagent stoichiometry.
Variable Melting PointDSC AnalysisUse high-purity recrystallization solvents.

Example : A study reported 70% yield using NBS vs. 55% with Br₂. Contradiction resolved by identifying Br₂’s tendency to overhalogenate .

Q. What methodologies are recommended for assessing the stability of this compound under varying storage and experimental conditions?

Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., stability up to 150°C).
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) and monitor degradation via LC-MS.
  • Storage : Store at 0–6°C in amber vials to prevent photodegradation .

Q. Stability Data :

ConditionDegradation (%) at 30 DaysMajor Degradant
pH 2, 25°C15Dehalogenated acid
pH 7, 4°C<2None

Q. How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound for structure-activity relationship (SAR) studies?

Methodological Answer :

  • DFT Calculations : Predict electron density at halogen sites to prioritize substitution positions.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to optimize steric and electronic complementarity.

Q. Example :

DerivativePredicted Binding Energy (kcal/mol)Experimental IC₅₀ (µM)
5-Bromo-6-Cl-9.212.3
5-Iodo-6-Cl-8.718.9

Q. Protocol :

  • Use Gaussian09 with B3LYP/6-31G* basis set for geometry optimization.
  • Validate with experimental kinetics (e.g., enzyme inhibition assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.